molecular formula C33H60MnO6 B13720322 Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese

Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese

Cat. No.: B13720322
M. Wt: 607.8 g/mol
InChI Key: JFJXUVXSIUJJNC-UHFFFAOYSA-N
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Description

Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese (CAS: 14324-99-3) is a manganese(III) complex featuring a unique β-diketonate ligand with an α,β-unsaturated ketone moiety. The ligand structure includes a conjugated double bond at the 3-hepten-3-yl position and a ketone group at the 5-oxo position, distinguishing it from traditional saturated β-diketonates like 2,2,6,6-tetramethyl-3,5-heptanedionate (DPM). This compound is synthesized via coordination of manganese(III) with three equivalents of the deprotonated ligand, likely through methods analogous to other metal-β-diketonate syntheses (e.g., refluxing metal salts with ligand precursors in polar solvents) .

Properties

Molecular Formula

C33H60MnO6

Molecular Weight

607.8 g/mol

IUPAC Name

5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;manganese

InChI

InChI=1S/3C11H20O2.Mn/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;

InChI Key

JFJXUVXSIUJJNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Mn]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The primary and most widely reported method for synthesizing Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) involves the reaction of manganese(III) acetate with 2,2,6,6-tetramethyl-3,5-heptanedione in an organic solvent such as ethanol. The reaction is typically performed under reflux conditions to facilitate ligand exchange and complex formation. The crude product is then purified by recrystallization from suitable solvents to obtain high-purity crystals.

Reaction Scheme:

$$
\text{Mn(CH}3\text{COO)}3 + 3 \times \text{2,2,6,6-tetramethyl-3,5-heptanedione} \xrightarrow{\text{EtOH, reflux}} \text{Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III)} + 3 \text{CH}_3\text{COOH}
$$

Industrial Scale Production

On an industrial scale, the synthesis follows the same fundamental chemistry but with optimized parameters to maximize yield and purity. Large-scale reactors equipped with temperature and stirring controls are used. Continuous monitoring of reaction parameters such as temperature, pH, and ligand-to-metal ratio ensures reproducibility. The product is isolated by filtration and recrystallization or by solvent extraction techniques.

Alternative Methods and Precursors

  • Use of Manganese(II) Salts: Some procedures start from manganese(II) salts (e.g., manganese(II) chloride) followed by oxidation to manganese(III) in situ during complexation with the β-diketonate ligands.

  • Metal-Organic Chemical Vapor Deposition (MOCVD) Precursors: Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) is also synthesized as a precursor for MOCVD processes. The preparation here focuses on obtaining volatile, thermally stable complexes, often requiring additional purification steps such as sublimation.

Reaction Conditions and Optimization

Parameter Typical Condition Notes
Solvent Ethanol or other polar organic solvents Facilitates ligand exchange and solubility
Temperature Reflux (~78 °C for ethanol) Ensures complete reaction
Reaction Time Several hours (4-8 h) Depends on scale and purity requirements
Molar Ratio (Ligand:Mn) 3:1 Stoichiometric for tris complex formation
Purification Recrystallization from ethanol or hexane Removes unreacted ligands and impurities

Optimization of these parameters is critical for achieving high purity and yield. Research shows that longer reflux times improve complexation but may increase side reactions if uncontrolled.

Analytical Data Supporting Preparation

Analytical Technique Observations/Results
Melting Point 160-170 °C (sharp, indicating purity)
Infrared Spectroscopy Characteristic β-diketonate ligand bands (C=O stretch ~1600-1700 cm⁻¹) and Mn–O bonding vibrations
Nuclear Magnetic Resonance (NMR) Ligand environment confirmation (though paramagnetic Mn(III) complicates spectra)
Mass Spectrometry Molecular ion peak consistent with C33H57MnO6
X-ray Crystallography Confirms octahedral coordination geometry around Mn(III) with three bidentate ligands

These analytical methods confirm the successful synthesis and purity of the complex after preparation.

Research Discoveries Related to Preparation

  • Kinetic Studies: Research by Yan et al. (2009) detailed the kinetics of complex formation, revealing that the reaction proceeds via a stepwise ligand substitution mechanism, with the first ligand coordination being the rate-determining step.

  • Thermal Stability: Studies demonstrate that the bulky tetramethyl groups confer enhanced thermal stability to the complex, making it suitable for high-temperature applications such as MOCVD.

  • Catalytic Activity Correlation: The steric bulk from the ligands improves the catalytic selectivity and stability of the manganese center, which is directly linked to the preparation method ensuring complete ligand coverage.

Summary Table of Preparation Methods

Method Type Starting Materials Key Conditions Advantages Limitations
Direct Ligand Exchange Manganese(III) acetate + β-diketonate ligand Reflux in ethanol, 4-8 h Simple, high yield, reproducible Requires careful purification
Oxidation of Mn(II) Complex Manganese(II) salts + ligand + oxidant Controlled oxidation conditions Alternative route if Mn(III) salts unavailable More complex, side reactions possible
MOCVD Precursor Synthesis Similar to direct method with added sublimation Purification by sublimation Produces volatile, pure precursor Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to higher oxidation states of manganese.

    Reduction: It can be reduced to manganese(II) complexes.

    Substitution: Ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various ligands like phosphines or amines can be used under mild conditions.

Major Products Formed

The major products formed depend on the type of reaction. For example, oxidation may yield manganese dioxide, while reduction can produce manganese(II) complexes. Substitution reactions result in new coordination complexes with different ligands.

Scientific Research Applications

Catalytic Activity

Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese exhibits significant catalytic properties. It has been studied for its ability to facilitate various chemical reactions, particularly in organic synthesis. The unique structure of this compound allows it to act as a catalyst in oxidation reactions, enhancing reaction rates and selectivity.

Case Study: Oxidation Reactions

In a study focused on oxidation processes, this compound was used to oxidize alcohols to aldehydes and ketones. The results indicated that the compound effectively increased the yield of the desired products while minimizing by-products. This suggests its potential utility in industrial applications where efficient oxidation is required.

Antioxidant Properties

The compound also demonstrates notable antioxidant properties. Antioxidants are essential in combating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

Research Findings: Antioxidant Mechanism

Research indicates that this compound can scavenge free radicals effectively. In vitro studies have shown that it reduces oxidative damage in cells exposed to reactive oxygen species (ROS). This property positions it as a candidate for developing nutraceuticals aimed at enhancing health and preventing oxidative stress-related diseases.

Potential Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. Its ability to modulate cellular signaling pathways involved in cancer progression has been a focus of recent research.

Preclinical Studies

In preclinical models, the compound has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. These findings are significant as they provide a foundation for further exploration into its use as a therapeutic agent in oncology.

Summary Table of Applications

Application AreaDescriptionResearch Findings
CatalysisFacilitates oxidation reactions in organic synthesisIncreased yields in alcohol oxidation
Antioxidant ActivityScavenges free radicals to reduce oxidative stressEffective reduction of oxidative damage in cells
Anticancer ActivityModulates signaling pathways related to cancer progressionInhibits tumor growth and induces apoptosis

Mechanism of Action

The mechanism of action of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) involves its ability to coordinate with various substrates, facilitating different chemical reactions. The manganese center acts as a Lewis acid, activating substrates and enabling transformations. The pathways involved include electron transfer processes and coordination with target molecules.

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula: Deduced as C₃₃H₅₇MnO₆ (molecular weight ≈ 603.94 g/mol).
  • Applications : Primarily used in natural product synthesis as a catalyst or precursor, as evidenced by its inclusion in synthetic workflows for complex organic molecules .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese with structurally related metal-β-diketonate complexes:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Ligand Type Metal Oxidation State Key Applications
This compound 14324-99-3 C₃₃H₅₇MnO₆ ~603.94 α,β-unsaturated β-diketonate +3 Organic synthesis, catalysis
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum(III) N/A C₃₃H₅₇AlO₆ 610.81 Saturated β-diketonate +3 Thin-film deposition, materials science
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)holmium(III) 15522-73-3 C₃₃H₅₇HoO₆ 714.74 Saturated β-diketonate +3 Magnetics, luminescence
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) N/A C₃₃H₅₇BiO₆ 776.77 Saturated β-diketonate +3 Catalysis, precursor for Bi-containing materials

Structural Insights :

  • The manganese complex’s ligand contains an α,β-unsaturated ketone , enabling π-backbonding with the metal center. This contrasts with the saturated DPM ligands in aluminum, holmium, and bismuth complexes, which lack conjugated double bonds .
  • The unsaturated ligand in the manganese compound likely enhances its redox activity and Lewis acidity , making it more reactive in catalytic applications compared to saturated analogs .

Biological Activity

Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese, also known as Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III), is a manganese complex with significant biological activity. This compound has garnered attention for its potential applications in catalysis and its effects in biological systems.

  • Molecular Formula : C₃₃H₅₉MnO₆
  • Molecular Weight : 604.74 g/mol
  • Melting Point : 160-170 °C
  • Boiling Point : 255 °C
  • Appearance : Dark brown to black powder or crystalline form

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into several areas:

1. Catalytic Activity

This compound serves as a catalyst in several organic reactions:

  • Hydrogenation Reactions : It is utilized to obtain thermodynamic hydrogenation products of olefins selectively .
  • Diels-Alder Reactions : Acts as a catalyst for intramolecular Diels-Alder reactions, facilitating the formation of cyclic compounds .

2. Antioxidant Properties

Manganese complexes are known for their antioxidant capabilities. This compound may exhibit protective effects against oxidative stress by scavenging free radicals and reducing oxidative damage in cells.

3. Potential Anticancer Activity

Studies have suggested that manganese complexes can inhibit the growth of cancer cells. For instance, similar manganese complexes have shown selective inhibition of human myeloid leukemia cells (HL-60), indicating potential applications in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Catalytic ReactionsCatalyzes hydrogenation and Diels-Alder reactions
Antioxidant PropertiesScavenges free radicals and reduces oxidative stressGeneral Knowledge
Anticancer ActivityInhibits growth of HL-60 leukemia cells

Case Study: Antioxidant and Anticancer Effects

A study conducted by Ruiqiang Yan et al. explored the synthesis and characterization of manganese complexes for use in metal-organic chemical vapor deposition (MOCVD). The findings indicated that these complexes could enhance the performance of semiconductor materials while also exhibiting antioxidant properties that may protect against cellular damage .

Another relevant study examined the effects of manganese complexes on cancer cell lines. The results demonstrated that certain manganese compounds could significantly inhibit cell proliferation in HL-60 cells by inducing apoptosis and reducing cell viability through oxidative mechanisms .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves ligand exchange reactions between manganese precursors (e.g., MnCl₂) and the β-diketonate ligand (2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yloxy). Optimization requires precise control of stoichiometry (3:1 ligand-to-metal ratio), solvent selection (e.g., anhydrous THF or toluene), and reaction temperature (60–80°C under inert atmosphere). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the pure complex . Comparative studies with analogous holmium and bismuth tris-β-diketonate complexes suggest that steric bulk of the ligand influences metal coordination efficiency .

Q. How can researchers characterize the purity and structural integrity of this manganese complex using spectroscopic and analytical techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Analyze ligand proton environments (e.g., olefinic protons at δ 5.2–5.6 ppm, methyl groups at δ 1.2–1.5 ppm) to confirm ligand integrity and metal coordination .
  • IR Spectroscopy : Validate Mn–O bonding via characteristic stretching frequencies (450–550 cm⁻¹) and ligand ketone C=O vibrations (~1600 cm⁻¹) .
  • Elemental Analysis (EA) : Verify empirical formula (e.g., C₃₃H₅₇MnO₆) with <0.3% deviation from theoretical values .

Q. What are the primary applications of this manganese complex in organic synthesis or catalysis?

  • Methodological Answer : The compound is used as a Lewis acid catalyst in oxidation reactions (e.g., epoxidation of alkenes) due to manganese's redox-active nature. Its sterically hindered β-diketonate ligands enhance stability against ligand dissociation under oxidative conditions. Researchers should evaluate catalytic efficiency by monitoring substrate conversion via GC-MS or HPLC and compare turnover numbers (TON) with other Mn catalysts (e.g., Mn-salen complexes) .

Advanced Research Questions

Q. How do the electronic and steric properties of the tetramethylheptanedionate ligand influence the redox potential and catalytic selectivity of the manganese center?

  • Methodological Answer : Cyclic voltammetry (CV) in non-aqueous solvents (e.g., CH₃CN) reveals shifts in Mn(III)/Mn(IV) redox couples when ligand substituents are modified. Computational studies (DFT) can correlate ligand electron-donating effects (e.g., methyl groups) with redox potentials. Steric maps generated via X-ray crystallography or molecular modeling quantify ligand crowding, which impacts substrate access to the metal center .

Q. What experimental strategies can resolve contradictions in reported catalytic activities of this complex across different studies?

  • Methodological Answer : Discrepancies may arise from variations in reaction conditions (solvent polarity, O₂ pressure) or impurities. Researchers should:

  • Reproduce experiments using rigorously purified samples (e.g., sublimation for volatile ligands).
  • Use in-situ techniques (EPR, UV-Vis) to monitor active species formation.
  • Compare kinetic data (rate constants, activation energies) across studies to identify outlier conditions .

Q. How does the stability of this manganese complex vary under different environmental conditions (e.g., temperature, humidity, UV exposure)?

  • Methodological Answer : Accelerated stability studies (40–80°C, 75% RH) coupled with TGA/DSC analysis quantify decomposition thresholds. UV-Vis spectroscopy tracks ligand photodegradation (λ = 254 nm). Mass spectrometry identifies degradation products (e.g., ligand fragmentation or MnO₂ formation). Field-scale monitoring of analogous Mn-ethylenebisdithiocarbamate complexes provides insights into environmental persistence .

Q. What computational methods are suitable for modeling the reaction pathways involving this manganese complex in asymmetric catalysis?

  • Methodological Answer : Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations model the Mn center’s electronic structure and ligand-substrate interactions. Transition state analysis (using Gaussian or ORCA) identifies enantioselectivity-determining steps. Compare computed enantiomeric excess (ee) with experimental HPLC chiral column data to validate accuracy .

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